molecular formula C9H10INO2 B8159449 2-Iodo-5-methoxy-N-methylbenzamide

2-Iodo-5-methoxy-N-methylbenzamide

Cat. No. B8159449
M. Wt: 291.09 g/mol
InChI Key: MBPKYJBJZYHEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-5-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H10INO2 and its molecular weight is 291.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-5-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-5-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Applications : 5-Methoxy-2-iodobenzamide has been identified as an efficient and environmentally benign catalyst for the oxidation of alcohols, especially benzylic alcohols. This process results in moderate to excellent yields of carbonyl compounds (Yakura, Fujiwara, Yamada, & Nambu, 2018).

  • Medical Imaging and Neuroreceptor Visualization : Various iodinated benzamide derivatives have been used in medical imaging, particularly for visualizing neuroreceptors. For instance, 3-iodo-6-methoxybenzamide123I is effective in visualizing Dopamine D2 receptor distribution in the basal ganglia in humans (Costa et al., 2004).

  • Synthetic Applications : Compounds like N-tert-butyl-N-methyl-2-methoxybenzamide have been utilized as synthetic tools in the preparation of other chemicals, such as 2-methoxy-6-methylbenzoic acid and lunularic acid (Reitz & Massey, 1990).

  • Toxicological Studies : Studies on acute toxicity of benzamide derivatives have shown that compounds like IBZM and BZM do not exhibit acute toxicity in rats, although BZM treatment may cause significant body weight gains in female rats (Yang et al., 2008).

  • Radiochemistry and PET Imaging : Fluorine-18-labeled benzamide analogues, for example, have shown high tumor uptake and are considered suitable for PET imaging of sigma2 receptor status in solid tumors (Tu et al., 2007).

  • Neuropharmacological Research : Several substituted benzamides have been investigated for their neuropharmacological properties. For example, substituted 6-methoxysalicylamides with a lipophilic substituent show potent antidopamine activity (de Paulis et al., 1985).

properties

IUPAC Name

2-iodo-5-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-11-9(12)7-5-6(13-2)3-4-8(7)10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPKYJBJZYHEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methoxy-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.